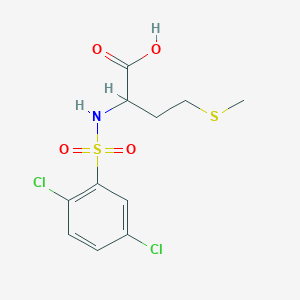
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid” is a complex organic molecule. It contains a benzenesulfonamido group, which is a common functional group in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dichlorobenzenesulfonamido group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonamido and methylsulfanyl groups. These groups are often involved in substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzenesulfonamido group would likely make the compound polar and could influence its solubility in various solvents .Applications De Recherche Scientifique
Photolability and Photoproduct Formation : Research on sulfamethoxazole, a sulfonamide antibiotic, has demonstrated its extreme photolability in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization processes (Zhou & Moore, 1994). Such findings highlight the environmental fate and potential photochemical transformation pathways of sulfonamide compounds.
Salidiuretic Activity of Sulfamoylorthanilic Acids : A series of sulfamoylorthanilic acids were synthesized and evaluated for their salidiuretic activity, showcasing the therapeutic potential of sulfonamide derivatives in addressing conditions like hypertension and edema (Sturm, Muschaweck, & Hropot, 1983).
Agricultural Applications : The interaction of chlorsulfuron, a sulfonylurea herbicide, with diclofop, indicates the complexity of sulfonamide derivatives' behavior in biological systems and their implications for weed management practices (Liebl & Worsham, 1987).
Material Science and Catalysis : The development of sulfonamide-containing polymers with photochromic properties suggests applications in materials science, particularly in the creation of light-responsive materials (Ortyl, Janik, & Kucharski, 2002).
Green Chemistry and Catalysis : Ionic liquids with sulfonamide groups have been utilized in catalytic processes, such as oxidative desulfurization of diesel fuel, demonstrating the role of sulfonamide derivatives in facilitating environmentally friendly chemical transformations (Gao, Guo, Xing, Zhao, & Liu, 2010).
Synthesis and Chemical Reactivity : Research on sterically hindered sulfonamides explores novel synthetic routes and the reactivity of these compounds, offering insights into the design of molecules with potential pharmaceutical or agrochemical applications (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGFUJHFMMSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

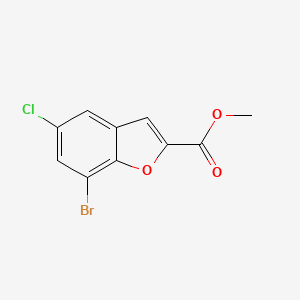
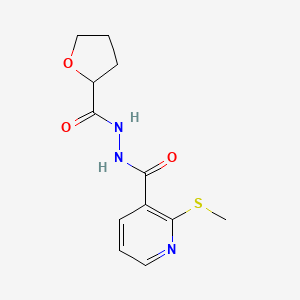
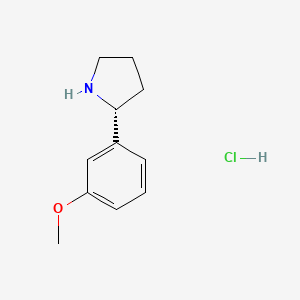
![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)


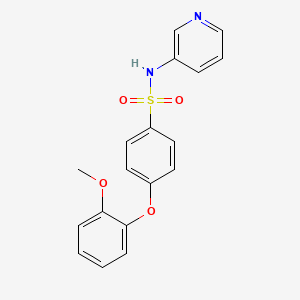
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694807.png)
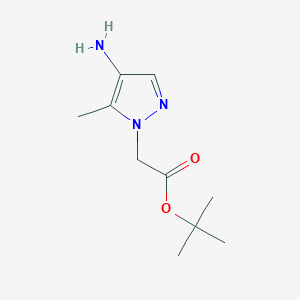
![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)
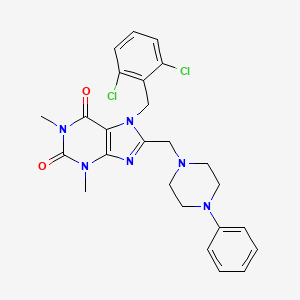
![2,5-dimethyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2694812.png)